molecular formula C18H24NaO3S+ B3370447 Dibunate sodium CAS No. 39315-52-1

Dibunate sodium

Cat. No. B3370447
CAS RN: 39315-52-1
M. Wt: 343.4 g/mol
InChI Key: XYEXKDCAGSHWSD-UHFFFAOYSA-N
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Description

Dibunate Sodium, also known as Sodium Dibunate, is a cough suppressant . It has been marketed under various names such as Becantyl, Becantex, and Linctussal, with a dosage of 20 to 30 mg, available as either syrup or tablets . It is similar to benzonatate, a peripherally acting drug .


Molecular Structure Analysis

The molecular formula of Dibunate Sodium is C18H23NaO3S . It has an average mass of 342.428 Da and a monoisotopic mass of 342.126556 Da .


Physical And Chemical Properties Analysis

Dibunate Sodium is a solid at room temperature . Its melting point is greater than 300°C . The molecular weight of Dibunate Sodium is 342.43 .

Scientific Research Applications

Improved Hemodynamic Function in Congestive Heart Failure

  • Study : Sodium dichloroacetate showed improvements in hemodynamic performance and mechanical efficiency in congestive heart failure patients (Bersin et al., 1994).

Diuretic Effects of Herbal Medicines

  • Study : Herbal medicines, including those containing sodium compounds, have diuretic effects, beneficial for conditions like hypertension (Wright et al., 2007).

Optimization of Drug Release Methods

  • Study : Diclofenac sodium used in experimental design methodology for the development and optimization of drug release methods (Kincl et al., 2005).

Dry Eye Disease and Meibomian Gland Dysfunction Treatment

  • Study : Diquafosol sodium ophthalmic solution was effective in treating dry eye disease and meibomian gland dysfunction (Amano & Inoue, 2017).

Antimicrobial Activity of Sodium Salts

  • Study : Sodium salt of coconut fatty acids showed antimicrobial activity against Streptococcus suis (Sol et al., 2020).

Kidney Protection from Gentamicin-Induced Nephrotoxicity

  • Study : Sodium butyrate attenuated gentamicin-induced nephrotoxicity in rats, indicating potential for kidney protection (Sun et al., 2013).

Mechanism of Action

Dibunate Sodium may work by blocking afferent signals in the reflex arc which controls cough . This action helps suppress the cough reflex, providing relief from coughing.

Safety and Hazards

When handling Dibunate Sodium, it’s important to avoid dust formation and breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, immediate medical attention should be sought .

properties

IUPAC Name

sodium;2,6-ditert-butylnaphthalene-1-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3S.Na/c1-17(2,3)13-8-9-14-12(11-13)7-10-15(18(4,5)6)16(14)22(19,20)21;/h7-11H,1-6H3,(H,19,20,21);/q;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEXKDCAGSHWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24NaO3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39315-52-1
Record name Dibunate sodium [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039315521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium (3,6or3,7)-bis(1,1-dimethylethyl)naphthalene-1-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.448
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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